![molecular formula C12H9N3O B14634701 2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate CAS No. 55087-88-2](/img/structure/B14634701.png)
2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate is a complex organic compound that features a diazonium group attached to a phenyl ring, which is further connected to a pyridine ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate typically involves the diazotization of aniline derivatives followed by coupling with pyridine derivatives. One common method includes the reaction of aniline with nitrous acid to form the diazonium salt, which is then reacted with pyridine to form the desired compound. The reaction conditions often require low temperatures to stabilize the diazonium intermediate and prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems to control temperature, pressure, and reagent addition can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, KBr), hydroxides (e.g., NaOH), and amines (e.g., NH3). These reactions typically occur under mild conditions with the addition of a catalyst.
Coupling Reactions: Phenols and aromatic amines are commonly used, often in the presence of a base such as NaOH to facilitate the reaction.
Reduction Reactions: Reducing agents such as sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are used under acidic conditions.
Major Products Formed
Substitution Reactions: Halogenated, hydroxylated, or aminated derivatives of the original compound.
Coupling Reactions:
Reduction Reactions:
Aplicaciones Científicas De Investigación
2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural products.
Biology: Employed in the development of biochemical probes and labeling agents for studying biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate involves the reactivity of the diazonium group, which can undergo various transformations depending on the reaction conditions. The molecular targets and pathways involved include:
Nucleophilic Substitution: The diazonium group acts as an electrophile, allowing nucleophiles to attack and replace it.
Azo Coupling: The diazonium group can react with electron-rich aromatic compounds to form azo bonds, extending the conjugation and altering the electronic properties of the molecule.
Reduction: The diazonium group can be reduced to form aniline derivatives, which can further participate in various biochemical and chemical processes.
Comparación Con Compuestos Similares
2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate can be compared with other diazonium compounds and pyridine derivatives:
Similar Compounds: Other diazonium salts, such as benzenediazonium chloride and p-toluenediazonium sulfate, share similar reactivity but differ in their substituents and applications.
Uniqueness: The combination of a diazonium group with a pyridine ring in this compound provides unique reactivity and versatility, making it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
55087-88-2 |
|---|---|
Fórmula molecular |
C12H9N3O |
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
(1-oxidopyridin-2-ylidene)-phenylmethanediazonium |
InChI |
InChI=1S/C12H9N3O/c13-14-12(10-6-2-1-3-7-10)11-8-4-5-9-15(11)16/h1-9H |
Clave InChI |
MCTMYSDTZHLAAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C2C=CC=CN2[O-])[N+]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene)](/img/structure/B14634619.png)
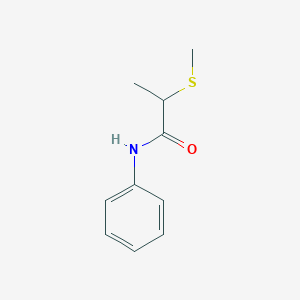
![2,2-Dimethyl-5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexan-4-one](/img/structure/B14634631.png)
![N'-{4-[(4,6-Dimethylpyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14634640.png)
![1-[Methoxy(dimethyl)silyl]methanamine](/img/structure/B14634652.png)
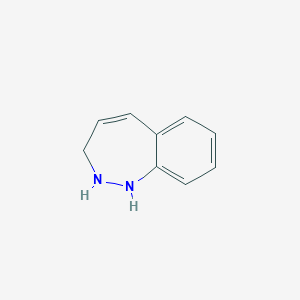
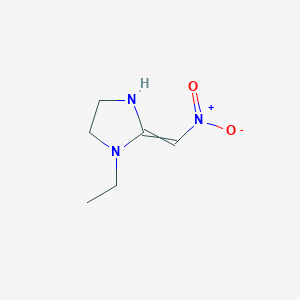
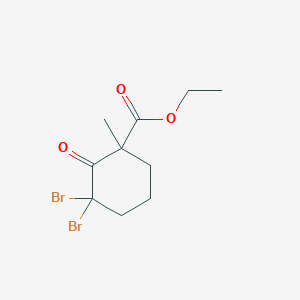
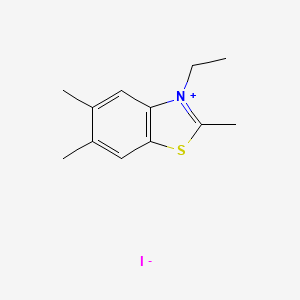
![2-{2-[(4-Chlorophenyl)methylidene]hydrazinyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B14634679.png)
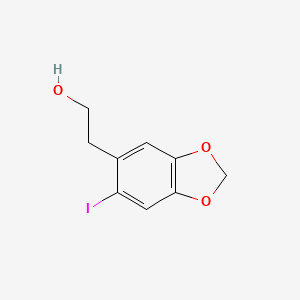
![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(4-nitrophenyl)-](/img/structure/B14634699.png)
![2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid](/img/structure/B14634702.png)

